4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(aminomethyl)-8-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-3-2-4-9-8(6-12)5-10(14)13-11(7)9/h2-4,8H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
CDMZEDAWSCEPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2)CN |
Origin of Product |
United States |
Preparation Methods
Pomeranz-Fritsch Reaction and Variants
One of the classical methods for synthesizing tetrahydroquinoline derivatives involves the Pomeranz-Fritsch reaction , a well-established cyclization process that constructs the quinoline core from suitable precursors such as o-nitroaniline and dicarbonyl compounds (e.g., acetophenone derivatives). This method is adaptable for introducing various substituents at specific positions, including methyl groups at the 8-position and aminomethyl groups at the 4-position.
- Condensation of o-nitroaniline with acetophenone derivatives under acidic conditions.
- Cyclization to form the tetrahydroquinoline ring system.
- Subsequent reduction and functionalization steps to introduce the aminomethyl group at the 4-position.
Multi-Component Reactions (MCR)
Recent advancements employ multi-component reactions (MCR) , which allow the simultaneous formation of the tetrahydroquinoline core with desired substituents. For example, a reaction between acetophenone derivatives , amines , and formaldehyde can generate aminomethyl-substituted tetrahydroquinolines efficiently.
- A multi-component reaction involving acetophenone , formaldehyde , and ammonia or primary amines yields aminomethyl derivatives, with the methyl group introduced via methylation or alkylation steps post-cyclization.
Ring-Closing Strategies via Cyclization of Precursors
Another approach involves synthesizing linear precursors containing amino and methyl functionalities, which are then cyclized using acid catalysis or thermal conditions to form the tetrahydroquinoline scaffold.
Specific Synthetic Routes for the Target Compound
Synthesis via Modified Pomeranz-Fritsch Reaction
Based on literature, a typical route for synthesizing 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one involves:
- Starting from 2-methyl-1,2-diaminobenzene (o-phenylenediamine derivative).
- Condensation with acetylacetone or methyl ketones to form the heterocyclic core.
- Cyclization under acidic conditions to produce the tetrahydroquinoline ring with methyl substitution at the 8-position.
- Functionalization at the 4-position with aminomethyl groups via formaldehyde-mediated Mannich-type reactions.
Multi-Component Reaction with Formaldehyde and Amine
An alternative method employs a multi-component reaction where:
- Acetophenone derivatives react with formaldehyde and ammonia or primary amines.
- The reaction proceeds under reflux in solvents like ethanol or toluene.
- The product undergoes purification and possibly further methylation at the 8-position to yield the target compound.
Use of Cyclization of Isoquinoline Derivatives
Recent research indicates that isoquinoline derivatives can serve as precursors, undergoing acid-catalyzed cyclization and subsequent functionalization to afford tetrahydroquinoline derivatives with specific substituents.
Data Table Summarizing Key Synthesis Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pomeranz-Fritsch Reaction | o-Nitroaniline, acetophenone derivatives | Acidic, reflux | Well-established, versatile | Multi-step, requires purification |
| Multi-Component Reaction (MCR) | Acetophenone, formaldehyde, ammonia/primary amines | Reflux in ethanol or toluene | One-pot, high efficiency | Control of selectivity can be challenging |
| Cyclization of Isoquinoline Derivatives | Isoquinoline precursors, methylating agents | Acidic catalysis, heat | Enables specific substitution patterns | Requires precursor synthesis |
The synthesis of This compound is predominantly achieved through classical heterocyclic synthesis methods such as the Pomeranz-Fritsch reaction and modern multi-component reactions . These approaches allow for the precise introduction of the amino and methyl groups at specific positions on the tetrahydroquinoline core, essential for the compound's biological activity.
Recent advances emphasize the use of multi-component reactions for their efficiency and potential for structural diversity, which is valuable in pharmacological research. The choice of synthetic route depends on the desired purity, yield, and specific substituents.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the tetrahydroquinoline ring.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroquinoline ring .
Scientific Research Applications
4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the tetrahydroquinoline ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Aminomethyl vs. Chloro Substituents
- 4-(Aminomethyl)-8-methyl vs. In contrast, the methyl group in the target compound balances steric bulk without significantly altering electronic properties .
- Synthetic Accessibility: Chloro derivatives often require halogenation steps (e.g., electrophilic substitution), whereas aminomethyl groups are introduced via reductive amination or nucleophilic substitution, as seen in compounds like 24 and 58 .
Positional Effects of Methyl Groups
- 8-Methyl (Target) vs. 2-Methyl (Compound 2): The 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (Compound 2) features a ketone at position 4, which may confer rigidity to the bicyclic system. The 8-methyl group in the target compound likely influences ring conformation and substituent accessibility .
Aminoalkyl Side Chains
- Pyrrolidinyl vs. Piperidinyl Side Chains: Compound 24 (pyrrolidinyl) and 58 (piperidinyl) demonstrate that bulkier side chains (e.g., piperidinyl) may hinder receptor binding but improve metabolic stability. The target compound’s aminomethyl group offers a compact, polar moiety ideal for hydrogen bonding .
Biological Activity
4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1539506-21-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a tetrahydroquinoline framework with an aminomethyl group at the 4-position and a methyl group at the 8-position. The molecular formula is with a molecular weight of 190.24 g/mol.
Antitumor Activity
Recent studies have investigated the antitumor activity of tetrahydroquinoline derivatives, including this compound. Research indicates that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study evaluated several tetrahydroquinoline derivatives for their in vitro antitumor activity. The results showed that certain compounds had IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically, compounds with structural similarities to this compound demonstrated potent cytotoxic effects against cancer cells .
Cholinesterase Inhibition
Another area of research involves the inhibition of cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation in the nervous system. Compounds similar to this compound have shown promise as potential inhibitors:
- Mechanism : Studies suggest that these compounds interact with the active sites of cholinesterases, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for conditions like Alzheimer's disease.
Antimicrobial Activity
The antimicrobial properties of tetrahydroquinoline derivatives have also been explored. Research indicates that these compounds exhibit activity against various bacterial strains:
Q & A
Q. What are the established synthetic routes for 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how do they compare in yield and purity?
The compound is synthesized primarily via two methods:
- Pictet–Spengler reaction : Uses amino alcohols and aldehydes/ketones under acidic conditions to form the tetrahydroquinoline core. This method is robust for generating diverse derivatives but may require post-reaction purification .
- Bischler–Nepieralski cyclization : Involves cyclization of acylated amines, often followed by reduction steps. This route is efficient for introducing the aminomethyl group but may produce regioisomers requiring chromatographic separation . Yields typically range from 56% to 98%, depending on reaction optimization (e.g., solvent choice, catalyst loading) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : Key signals include δ 1.2–1.5 ppm (methyl group), δ 2.8–3.2 ppm (aminomethyl protons), and δ 6.5–7.5 ppm (aromatic protons). Multiplicity patterns help confirm substitution positions .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 205.1 [M+H]⁺) validate the molecular formula .
- HPLC : Purity >95% is achievable using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the preliminary biological screening protocols for this compound?
Initial screens focus on:
- Enzyme inhibition assays : For example, nitric oxide synthase (NOS) inhibition using recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Activity is measured via radioactive methods quantifying L-citrulline formation .
- Cytotoxicity profiling : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in the Pictet–Spengler synthesis?
- Catalyst tuning : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by stabilizing intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .
- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during aldehyde condensation .
Q. What computational tools are recommended for studying this compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes like NOS or kinases using crystal structures (PDB: 1NOS) .
- Mercury software : Analyze crystallographic data (e.g., Cambridge Structural Database entries) to compare packing patterns and intermolecular interactions in solid-state structures .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Assay standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations (e.g., NADPH in NOS assays) .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Statistical validation : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variability .
Q. What strategies are effective for introducing fluorine or other halogens into the tetrahydroquinoline scaffold?
- Electrophilic fluorination : Use Selectfluor® to introduce fluorine at the 8-position, enhancing metabolic stability .
- Buchwald–Hartwig amination : Install halogenated aryl groups via palladium-catalyzed cross-coupling .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
Q. Table 2: Biological Activity Data
| Assay Type | Target | IC₅₀ (μM) | Key Observations | Reference |
|---|---|---|---|---|
| NOS inhibition | iNOS | 0.8 | Competitive inhibition with NADPH | |
| Cytotoxicity (MTT) | MCF-7 cells | 12.4 | Apoptosis via caspase-3 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
